molecular formula C5H7N3O4 B064836 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide CAS No. 164926-74-3

4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

Cat. No. B064836
CAS RN: 164926-74-3
M. Wt: 173.13 g/mol
InChI Key: CWFBZYDCTISVCF-UHFFFAOYSA-N
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Description

Oxadiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The amino group of the resulting oxadiazoles is then acylated with various acid chlorides .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is typically confirmed using spectral analysis methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives are diverse and depend on the specific derivative and reaction conditions. For example, the cyclization of certain acetamides can yield thiazolidinones .

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary widely depending on their specific biological activity. For example, some oxadiazole derivatives have been found to have antibacterial activity against Salmonella typhi .

Future Directions

The future directions of research on oxadiazole derivatives are likely to involve the synthesis of new derivatives with improved properties and the exploration of their potential applications in various fields .

properties

IUPAC Name

ethyl 4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4/c1-2-11-5(9)3-4(6)7-12-8(3)10/h2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFBZYDCTISVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=[N+](ON=C1N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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